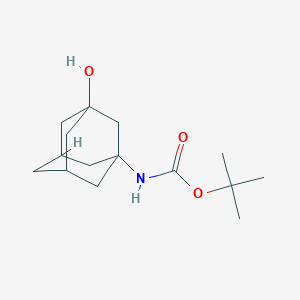![molecular formula C29H28O2 B15288336 1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] CAS No. 88216-41-5](/img/structure/B15288336.png)
1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is an organic compound with the molecular formula C29H28O2 It is a derivative of bisphenol A, where the phenolic hydroxyl groups are replaced by benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] typically involves the reaction of bisphenol A with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl groups with benzyloxy groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: The parent compound with hydroxyl groups instead of benzyloxy groups.
1,1’-(Propane-2,2-diyl)bis[4-(allyloxy)benzene]: Similar structure with allyloxy groups instead of benzyloxy groups.
1,1’-(Propane-2,2-diyl)bis[4-(methoxy)benzene]: Similar structure with methoxy groups instead of benzyloxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
88216-41-5 |
|---|---|
Molekularformel |
C29H28O2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-phenylmethoxy-4-[2-(4-phenylmethoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C29H28O2/c1-29(2,25-13-17-27(18-14-25)30-21-23-9-5-3-6-10-23)26-15-19-28(20-16-26)31-22-24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
InChI-Schlüssel |
WIKYCZMUCBSLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


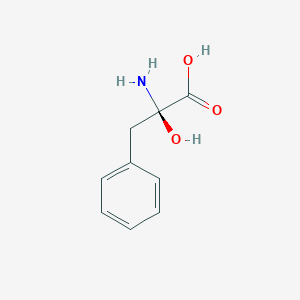

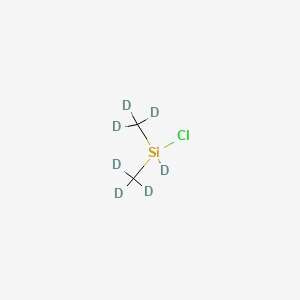
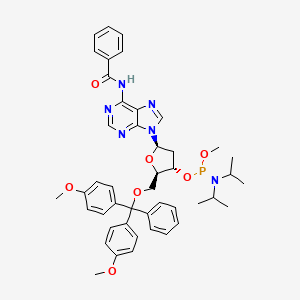

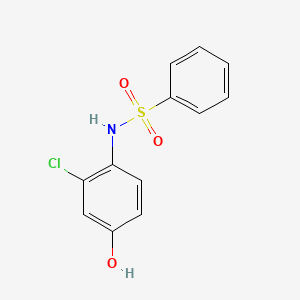
![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)


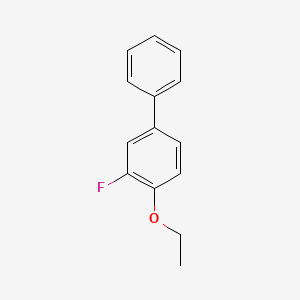
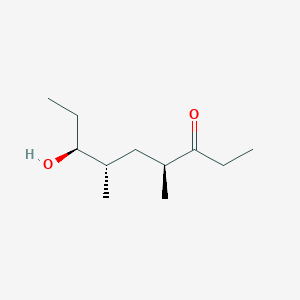
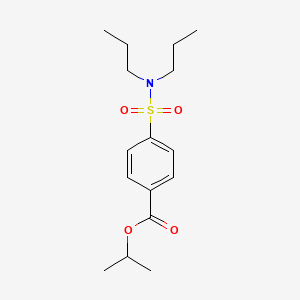
![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
